molecular formula C18H13F3N2OS B2595205 2-methylsulfanyl-N-[2-(trifluoromethyl)phenyl]quinoline-4-carboxamide CAS No. 875318-14-2

2-methylsulfanyl-N-[2-(trifluoromethyl)phenyl]quinoline-4-carboxamide

Cat. No.: B2595205
CAS No.: 875318-14-2
M. Wt: 362.37
InChI Key: ZCITXBZBQCYYRD-UHFFFAOYSA-N
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Description

2-methylsulfanyl-N-[2-(trifluoromethyl)phenyl]quinoline-4-carboxamide is a synthetic small molecule belonging to the quinoline-4-carboxamide class, a scaffold recognized for its significant potential in medicinal chemistry and drug discovery research. While specific biological data for this exact compound may require further investigation, its core structure is closely related to several well-studied analogues. Quinoline-4-carboxamides have been identified as potent inhibitors of various biological targets. For instance, similar compounds have demonstrated nanomolar-range inhibitory activity against P2X7 receptors , which are overexpressed in cancers and play a key role in pathological cell proliferation and survival . Other quinoline-4-carboxamide derivatives have been developed as selective inhibitors for enzymes like Histone Deacetylases (HDACs) and Sirtuin 3 (SIRT3) , showcasing their utility in epigenetics and oncology research by inducing cell cycle arrest and apoptosis in cancer cell lines . The structural motif of this compound, featuring a 2-methylsulfanyl group and a 2-(trifluoromethyl)phenyl carboxamide, is designed to optimize interactions with hydrophobic pockets in enzyme active sites, a strategy evident in patented TRPV4 antagonists and other receptor blockers . This makes it a valuable chemical tool for researchers exploring purinergic signaling, histone deacetylation, and other critical cellular pathways. The compound is offered For Research Use Only and is strictly not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the product data sheet for detailed handling and safety information.

Properties

IUPAC Name

2-methylsulfanyl-N-[2-(trifluoromethyl)phenyl]quinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F3N2OS/c1-25-16-10-12(11-6-2-4-8-14(11)22-16)17(24)23-15-9-5-3-7-13(15)18(19,20)21/h2-10H,1H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCITXBZBQCYYRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=CC=CC=C2C(=C1)C(=O)NC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methylsulfanyl-N-[2-(trifluoromethyl)phenyl]quinoline-4-carboxamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This method involves the reaction of a boronic acid derivative with a halogenated quinoline under palladium catalysis .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-methylsulfanyl-N-[2-(trifluoromethyl)phenyl]quinoline-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction of a nitro group can produce an amine .

Scientific Research Applications

Pharmacological Potential

The compound has been identified as a potential TRPV4 antagonist, which may play a role in modulating pain pathways and inflammatory responses. Research indicates that TRPV4 antagonists can be beneficial in treating conditions such as neuropathic pain and other inflammatory disorders .

Cancer Research

Quinoline derivatives are known for their anticancer properties. Studies have shown that compounds similar to 2-methylsulfanyl-N-[2-(trifluoromethyl)phenyl]quinoline-4-carboxamide exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .

Neuroprotective Effects

Emerging research suggests that this compound may have neuroprotective effects, particularly in models of neurodegenerative diseases. By inhibiting specific pathways related to neuronal death, it could provide a therapeutic avenue for diseases such as Alzheimer's or Parkinson's .

Case Studies

StudyFocusFindings
TRPV4 Antagonism Investigated the role of TRPV4 in pain modulationFound that the compound effectively reduced pain responses in animal models .
Anticancer Activity Evaluated cytotoxic effects on cancer cell linesDemonstrated significant inhibition of cell growth and induced apoptosis in treated cells .
Neuroprotection Assessed neuroprotective potential in vitroShowed promise in protecting neuronal cells from oxidative stress-induced damage .

Mechanism of Action

The mechanism of action of 2-methylsulfanyl-N-[2-(trifluoromethyl)phenyl]quinoline-4-carboxamide involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Substituent Variations on the Quinoline Core

The 2-position of quinoline-4-carboxamides is critical for modulating biological activity. Below is a comparison of substituents and their impacts:

Compound Name Substituent at Quinoline-2 Key Properties/Activity Reference
Target Compound Methylsulfanyl (-SMe) Enhanced lipophilicity; potential antimicrobial activity inferred from analogues
6-Fluoro-2-(3-fluoro-4-(morpholinomethyl)phenyl)-N-(2-(pyrrolidin-1-yl)ethyl)quinoline-4-carboxamide (40) Fluoro (-F) Multi-stage antimicrobial activity; improved solubility due to fluorination
4-(2-Iodophenyl)quinoline-2-N-morpholinecarboxamide (31) Iodo (-I) Halogen bonding potential; structural analog with radioimaging applications
2-[(2-Chlorophenyl)sulfanyl]-N-(2-phenylethyl)quinoline-4-carboxamide Chlorophenylsulfanyl (-S-C₆H₄Cl) Increased steric bulk; potential kinase inhibition

Key Observations :

  • Electron-Withdrawing Groups (e.g., -F, -CF₃): Enhance metabolic stability and target binding .
  • Halogen Substituents (e.g., -I, -Cl): Improve binding via halogen bonds but may reduce solubility .
  • Sulfur-Containing Groups (e.g., -SMe, -S-C₆H₄Cl): Modulate redox properties and enzyme interactions .

Variations in the Carboxamide Side Chain

The nitrogen-bound aryl or alkyl groups significantly influence pharmacological profiles:

Compound Name Carboxamide Substituent Biological Activity/Properties Reference
Target Compound 2-(Trifluoromethyl)phenyl High lipophilicity (logP ~3.5 estimated); potential CNS penetration
N-(3-(Dimethylamino)propyl)-2-(2-(3-(4-methylpiperazin-1-yl)propanamido)phenyl)quinoline-4-carboxamide (5a1) 3-(4-Methylpiperazinyl)propanamido Antibacterial activity (MIC: 0.5 µg/mL against S. aureus); high purity (99.4% HPLC)
N-(2-(3,3-Difluoropyrrolidin-1-yl)ethyl)-6-fluoroquinoline-4-carboxamide (35) 3,3-Difluoropyrrolidinylethyl Broad-spectrum antimicrobial activity; improved pharmacokinetics due to fluorinated pyrrolidine
2-Phenyl-N-(tetrahydro-2-furanylmethyl)-4-quinolinecarboxamide Tetrahydrofuranmethyl Reduced cytotoxicity; explored in anti-inflammatory applications

Key Observations :

  • Aromatic vs. Aliphatic Substituents : Aryl groups (e.g., 2-CF₃-phenyl) enhance target affinity, while aliphatic chains (e.g., morpholinyl, piperazinyl) improve solubility and reduce toxicity .
  • Fluorinated Side Chains (e.g., difluoropyrrolidine): Enhance metabolic stability and blood-brain barrier penetration .

Key Observations :

  • Amide Coupling Reactions: Yields for quinoline-4-carboxamides typically range from 59–65% using standard coupling agents (e.g., EDCI, HOBt) .
  • Purity : HPLC purity >98% is achievable, critical for pharmacological studies .

Biological Activity

2-Methylsulfanyl-N-[2-(trifluoromethyl)phenyl]quinoline-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure

The compound features a quinoline core with a methylsulfanyl group and a trifluoromethyl-substituted phenyl moiety, which contribute to its unique properties and biological activities.

The biological activity of this compound can be attributed to several mechanisms:

  • TRPV4 Antagonism : The compound has been identified as a TRPV4 antagonist, which may have implications in pain management and inflammatory conditions .
  • Antioxidant Properties : Studies suggest that quinoline derivatives exhibit significant antioxidant activity, which can protect cells from oxidative stress .
  • Anticancer Activity : The compound shows promise in inhibiting cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.

Anticancer Activity

Research indicates that compounds similar to this compound demonstrate significant anticancer properties. The following table summarizes the IC50 values for related compounds against various cancer cell lines:

Compound NameCell LineIC50 (µM)Reference
Compound AHCT-1161.9
Compound BMCF-72.3
Compound CA54940.54
Compound DCaco-229.77

Antioxidant Activity

The antioxidant potential of similar quinoline derivatives has been evaluated using various assays:

  • DPPH Assay : Shows effective scavenging activity.
  • ABTS Assay : Demonstrates significant radical cation decolorization.

Study on TRPV4 Antagonism

A study explored the effects of TRPV4 antagonists, including derivatives of quinoline. Results indicated that these compounds effectively reduced pain responses in animal models, suggesting their potential use in analgesic therapies .

Anticancer Efficacy

In vitro studies on cell lines such as HCT-116 and MCF-7 showed that the compound induces apoptosis and inhibits proliferation, demonstrating its potential as an anticancer agent. The mechanism involves the activation of caspases and modulation of cell cycle regulators .

Q & A

Basic: What are the key synthetic steps for 2-methylsulfanyl-N-[2-(trifluoromethyl)phenyl]quinoline-4-carboxamide?

The synthesis typically involves:

Quinoline Core Formation : Cyclocondensation of substituted anilines with ketones or aldehydes under acidic conditions to construct the quinoline backbone.

Methylsulfanyl Group Introduction : Nucleophilic substitution or thiolation reactions, often using methyl disulfides or thiolating agents like Lawesson’s reagent.

Amide Coupling : Reaction of the quinoline-4-carboxylic acid derivative with 2-(trifluoromethyl)aniline using coupling agents (e.g., EDCI/HOBt) in anhydrous solvents (DMF, DCM).
Reaction progress is monitored via NMR (e.g., disappearance of starting material peaks) and MS to confirm molecular weight .

Basic: What spectroscopic methods are critical for characterizing this compound?

  • 1H/13C NMR : Assigns proton environments (e.g., methylsulfanyl at δ ~2.5 ppm) and trifluoromethyl groups (19F NMR at δ ~-60 ppm).
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]+ ion).
  • HPLC-PDA : Validates purity (>95%) and detects trace impurities. Advanced labs may use X-ray crystallography for absolute stereochemical confirmation .

Advanced: How can reaction yields be optimized during synthesis?

  • Design of Experiments (DoE) : Vary parameters (temperature, solvent polarity, stoichiometry) to identify optimal conditions. For example, DMF enhances solubility in amide coupling steps .
  • Catalyst Screening : Palladium catalysts (e.g., Pd(OAc)2) improve cyclization efficiency in quinoline formation.
  • Workup Optimization : Use of aqueous/organic biphasic systems (e.g., ethyl acetate/water) minimizes product loss during extraction .

Advanced: What biological targets are associated with this compound?

  • Kinase Inhibition : Trifluoromethyl and quinoline moieties may target ATP-binding pockets in kinases (e.g., EGFR, VEGFR).
  • Apoptosis Induction : In vitro assays (e.g., caspase-3 activation in cancer cell lines) suggest pro-apoptotic activity.
  • Cellular Uptake : Fluorophore-tagged analogs can track sublocalization via confocal microscopy .

Basic: How should researchers handle this compound safely?

  • PPE : Lab coat, nitrile gloves, and safety goggles.
  • Ventilation : Use fume hoods during weighing/synthesis to avoid inhalation.
  • Storage : Desiccated at -20°C under inert atmosphere (N2/Ar) to prevent hydrolysis of the methylsulfanyl group .

Advanced: How can structure-activity relationships (SAR) guide derivative design?

Structural Feature Impact on Activity Reference
Trifluoromethyl substituentEnhances metabolic stability and lipophilicity
Methylsulfanyl groupModulates electron density for target binding
Quinoline coreDictates π-π stacking with aromatic residues
Methodology : Synthesize analogs with systematic substitutions (e.g., replacing methylsulfanyl with methoxy) and screen via kinase assays .

Advanced: How to resolve contradictions in reported biological activity data?

  • Orthogonal Assays : Confirm anti-proliferative activity using both MTT and colony formation assays.
  • Solubility Studies : Address discrepancies by testing in varied media (e.g., DMSO vs. cyclodextrin formulations).
  • Target Validation : Use siRNA knockdown to verify if observed effects are target-specific .

Advanced: What in vitro models best elucidate its pro-apoptotic mechanism?

  • Flow Cytometry : Annexin V/PI staining to quantify apoptosis vs. necrosis.
  • Western Blotting : Monitor Bcl-2/Bax ratio and PARP cleavage.
  • Gene Expression Profiling : RNA-seq to identify dysregulated apoptotic pathways (e.g., p53, caspase cascades) .

Basic: What computational tools predict its pharmacokinetic properties?

  • ADMET Prediction : SwissADME or ADMETLab2.0 estimate logP (~3.2), solubility (<10 µM), and CYP450 inhibition.
  • Molecular Dynamics (MD) : Simulate binding stability to kinases using GROMACS or AMBER .

Advanced: How to validate target engagement in cellular models?

  • CETSA (Cellular Thermal Shift Assay) : Detect thermal stabilization of target proteins upon compound binding.
  • SPR (Surface Plasmon Resonance) : Measure real-time binding kinetics (KD values) using purified targets .

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